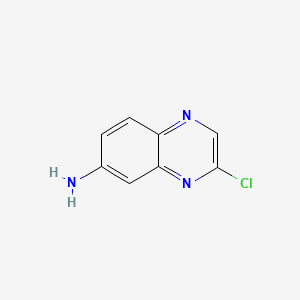

3-Chloroquinoxalin-6-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloroquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACHDNWEGOFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloroquinoxalin 6 Amine and Its Derivatives

Classical and Contemporary Synthetic Strategies for Quinoxalines

The quinoxaline (B1680401) ring, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged scaffold in medicinal and materials science. sci-hub.senih.gov Consequently, numerous synthetic routes have been developed for its construction. nih.govmdpi.com These methods can be broadly categorized into classical condensation reactions, modern transition-metal-catalyzed approaches, and increasingly, methods guided by the principles of green chemistry.

The most traditional and widely employed method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub This reaction, first reported by Hinsberg and Korner in the late 19th century, forms the bedrock of quinoxaline synthesis. encyclopedia.pub The reaction typically proceeds under acidic conditions or at high temperatures, often in solvents like ethanol (B145695) or acetic acid. mdpi.comsapub.org

Over the years, numerous catalysts have been developed to improve the efficiency, yield, and reaction conditions of this condensation. These catalysts facilitate the dehydration and cyclization steps, often allowing the reaction to proceed under milder conditions and in shorter timeframes. orientjchem.org

Table 1: Selected Catalysts for the Condensation Synthesis of Quinoxalines

| Catalyst | Starting Materials | Solvent | Conditions | Key Advantages | Source(s) |

| Phenol | 1,2-Diamine, α-Diketone | Water | Room Temp | Low cost, green, high yield | sapub.org |

| Iodine | o-Phenylenediamine (B120857), 1,2-Dicarbonyl | DMSO or CH₃CN | Microwave | Rapid, efficient | sapub.orgsapub.org |

| Bentonite (B74815) K-10 Clay | o-Phenylenediamine, Benzil | Ethanol | Room Temp, 20 min | Recyclable catalyst, high yield | encyclopedia.pub |

| TiO₂-Pr-SO₃H | Amine, Benzil | Solvent-free | Room Temp, 10 min | Solid acid catalyst, rapid | encyclopedia.pub |

| Heteropolyacids | o-Phenylenediamine, Benzil | Toluene | Room Temp | High yields, mild conditions | nih.gov |

| Methanol (B129727) | Aryldiamine, Dicarbonyl | Methanol | Room Temp, 1 min | Catalyst-free, extremely fast, scalable | thieme-connect.com |

The mechanism generally involves the initial formation of a Schiff base by the reaction of one amino group with a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring. orientjchem.org

Modern organic synthesis has increasingly relied on transition metals to forge complex molecular architectures. The synthesis of quinoxalines is no exception, with various transition metals like palladium (Pd), copper (Cu), iron (Fe), and cobalt (Co) playing pivotal roles. sci-hub.senih.gov These catalysts enable reactions that are often not possible through classical methods, allowing for the construction of highly functionalized quinoxaline derivatives. oregonstate.edursc.org

Key applications include:

Cross-Coupling Reactions: Chloroquinoxalines are excellent substrates for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions allow for the introduction of aryl, vinyl, and alkynyl groups onto the quinoxaline core.

C-N, C-O, C-S Bond Formation: Transition metals catalyze the formation of bonds between the quinoxaline carbon and heteroatoms like nitrogen, oxygen, and sulfur, enabling the synthesis of a diverse array of derivatives. nih.gov

Cyclization and Annulation Reactions: Metal catalysts can facilitate intramolecular or intermolecular cyclizations to build the quinoxaline ring system from different precursors, sometimes involving C-H activation. sci-hub.sechim.it

For instance, iron(III) chloride (FeCl₃) has been used to catalyze the reaction of aryl acetic acids and 1-(2-aminoaryl)pyrroles to form pyrrolo[1,2-a]quinoxalines. sci-hub.se Similarly, copper and cobalt catalysts have been employed in the synthesis of quinoxalines from vicinal diols and 2-nitroanilines. sci-hub.se

In response to growing environmental concerns, green chemistry principles are increasingly being integrated into quinoxaline synthesis. ijirt.orgresearchgate.net The goal is to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. ijirt.org

Key green strategies include:

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG). sapub.orgresearchgate.netripublication.com

Catalyst-Free Reactions: Developing protocols that proceed efficiently without any catalyst, such as the one-minute synthesis of quinoxalines in methanol at room temperature. thieme-connect.com

Energy-Efficient Methods: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. sapub.orgijirt.org

Recyclable Catalysts: Using solid-supported or heterogeneous catalysts, such as bentonite clay or magnetic nanoparticles, that can be easily recovered and reused, minimizing waste. encyclopedia.pubchim.it

For example, a catalyst-free method using PEG-400 as a green solvent has been developed for the synthesis of 2-amino quinoxaline derivatives from 2-chloroquinoxaline. researchgate.net

Transition Metal-Catalyzed Approaches to Quinoxaline Derivatives

Targeted Synthesis of 3-Chloroquinoxalin-6-amine

While general quinoxaline syntheses are well-documented, the specific preparation of this compound (CAS 166402-16-0) requires a more targeted approach, often involving multi-step sequences and careful control of regioselectivity. cymitquimica.combldpharm.com The synthesis logically builds upon the foundational reactions of quinoxaline chemistry, particularly those involving halogenated and amino-substituted precursors.

The synthesis of this compound can be envisioned through several logical pathways, each starting from different precursors. A common strategy involves constructing a quinoxaline ring that already bears the necessary substituents or functional groups that can be converted to the final chloro and amine moieties.

One of the most versatile and common starting materials for such syntheses is 2,3-dichloroquinoxaline (B139996) . This compound serves as a building block where the two chlorine atoms can be selectively replaced by other nucleophiles. arabjchem.orgsoton.ac.uk The synthesis of the target compound would likely involve a sequence such as:

Nitration of 2,3-dichloroquinoxaline: Introducing a nitro group at the 6-position.

Selective Monosubstitution: Replacing one of the chlorine atoms with an amine or another group, which can be a challenging step requiring controlled conditions.

Reduction of the Nitro Group: Converting the nitro group at the 6-position to the required amine group.

An alternative and highly plausible precursor is 2,3-dichloro-6-nitroquinoxaline (B1269935) . From this intermediate, the synthesis could proceed via two main routes:

Route A: Selective reduction of the nitro group to an amine, followed by a selective reaction to replace one of the chlorine atoms.

Route B: A selective nucleophilic aromatic substitution (SNAr) to replace the chlorine at the 2- or 3-position, followed by reduction of the nitro group.

Another foundational approach begins with a substituted benzene ring. For instance, starting with 4-nitro-1,2-phenylenediamine . This compound can undergo a condensation reaction with a suitable 1,2-dicarbonyl compound (like glyoxal) to form 6-nitroquinoxaline. Subsequent chlorination would be required to introduce the chloro group at the 3-position, followed by the reduction of the nitro group.

The formation of this compound hinges on the precise control of reaction conditions to ensure the correct isomer is formed with high yield and purity. The key transformation is often a nucleophilic aromatic substitution (SNAr) on a di-halogenated quinoxaline.

Drawing from analogous reactions, the synthesis of 2-amino-3-chloroquinoxaline is achieved by reacting 2,3-dichloroquinoxaline with an ethanolic solution of ammonia (B1221849) under microwave irradiation. arabjchem.org This demonstrates that selective mono-amination is feasible. To obtain the 6-amino isomer, one would need to start with a precursor that directs the substitution accordingly or introduces the amino group separately.

A plausible synthetic sequence starting from 2,3-dichloro-6-nitroquinoxaline is outlined below:

Table 2: Plausible Synthetic Route and Conditions for this compound

| Step | Reaction | Precursor | Reagents & Conditions | Product | Purpose | Source(s) |

| 1 | Selective Amination (SNAr) | 2,3-Dichloro-6-nitroquinoxaline | NH₃ in Ethanol, controlled temperature, possibly under pressure or microwave irradiation. | 2-Amino-3-chloro-6-nitroquinoxaline | Selectively replace one chlorine atom with an amino group. | arabjchem.org |

| 2 | Dechlorination/Reduction | 2-Amino-3-chloro-6-nitroquinoxaline | H₂, Pd/C catalyst; or SnCl₂/HCl | 3-Chloro-6-nitroquinoxalin-2-amine | Simultaneously remove the second chlorine and reduce the nitro group (less controlled). A stepwise approach is often preferred. | sapub.org |

| 3 | Nitro Group Reduction | 2-Amino-3-chloro-6-nitroquinoxaline | SnCl₂·2H₂O in Ethanol, reflux; or H₂, Pd/C | 2,6-Diamino-3-chloroquinoxaline | Reduce the nitro group to an amine. | sapub.org |

| 4 | Diazotization & Sandmeyer Reaction | 2,6-Diamino-3-chloroquinoxaline | 1. NaNO₂, HCl (aq), 0-5°C2. CuCl/HCl | This compound | Convert the amino group at C-2 to a chloro group, which is then removed (deamination), or convert the C-2 amino group to H. |

A more direct, albeit challenging, route would involve the selective amination of a pre-existing chloroquinoxaline. Microwave-accelerated nucleophilic substitution on 6-haloquinoxalines with various amines in DMSO with K₂CO₃ has been shown to be effective. mdpi.com Applying this logic, reacting a hypothetical 3,6-dichloroquinoxaline with ammonia under optimized microwave conditions could potentially yield this compound directly. The optimization of temperature, time, and base would be critical to favor substitution at the 6-position over the 3-position and to prevent di-substitution.

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of the quinoxaline core, a bicyclic system formed by the fusion of a benzene ring and a pyrazine ring, is fundamentally achieved through the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound. When using an unsymmetrically substituted 1,2-phenylenediamine, such as 4-chloro-1,2-phenylenediamine, the cyclization reaction can potentially yield two different regioisomers. The control of regioselectivity is therefore a critical aspect of synthesizing a specifically substituted quinoxaline like this compound.

The regiochemical outcome is primarily dictated by the electronic and steric properties of the substituents on the phenylenediamine precursor. For instance, in the synthesis of substituted 3-aminoquinoxalin-2(1H)-ones, the reaction of substituted 1,2-phenylenediamines with reagents like chloro(imino)acetic acid esters shows that steric hindrance plays a major role. A bulky substituent at the 3-position of the diamine can direct the reaction to exclusively form one regioisomer. Conversely, electronic effects determine the relative reactivity of the two amino groups. An electron-withdrawing group on the phenylenediamine ring deactivates the closer amino group towards nucleophilic attack, influencing the initial condensation step and thus the final product ratio. scielo.br

In a study on the synthesis of 6-chloro-1H-quinoxalin-2-one from p-chloroaniline, the process involved nitration, reduction, and cyclization, where controlling the regioselectivity of the initial nitration was crucial. researchgate.net Similarly, regioselective nitration of quinoxalin-2-ol has been achieved using fuming nitric acid in glacial acetic acid to yield 7-nitroquinoxalin-2-ol specifically, which can then be converted to the corresponding amine. scielo.br The synthesis of 5-chloroquinoxalin-2(1H)-one from 3-chlorobenzene-1,2-diamine (B1351715) and ethyl glyoxylate (B1226380) also demonstrates high regioselectivity. google.com

The table below summarizes findings on regioselectivity in the synthesis of related quinoxaline structures.

| Starting Diamine | Reagent | Product(s) | Isomer Ratio | Reference |

| 3-Chloro-1,2-phenylenediamine | Ethyl glyoxylate | 8-Chloroquinoxalin-2-ol & 5-Chloroquinoxalin-2-ol | 92.6% (major isomer not specified) | google.com |

| 4-Chloro-1,2-phenylenediamine | Glyoxylic acid | 7-Chloroquinoxalin-2-ol & 6-Chloroquinoxalin-2-ol | >99:1 | google.com |

| 3,5-Dichloro-1,2-phenylenediamine | Chloro(imino)acetic acid ethyl ester | 3-Amino-6,8-dichloroquinoxalin-2(1H)-one | Single isomer | |

| 4-Chloro-1,2-phenylenediamine | (Z)-Chloro-(hydroxyimino)acetic acid ethyl ester | 3-Amino-7-chloroquinoxalin-2(1H)-one & 3-Amino-6-chloroquinoxalin-2(1H)-one | 72:28 |

This table is interactive and can be sorted by column.

Stereoselectivity is generally not a factor in the synthesis of the aromatic this compound core itself. However, it becomes highly relevant during the synthesis of its derivatives, particularly when chiral centers are introduced, for example, through the addition of chiral side chains or the formation of chiral products via reactions on the quinoxaline scaffold. nih.gov

Functionalization and Derivatization of this compound

This compound is a trifunctional molecule, offering three distinct sites for chemical modification: the amino group at the C-6 position, the chlorine atom at the C-3 position, and the C-H bonds on the aromatic rings. This multifunctionality allows for the systematic construction of diverse and complex molecular architectures.

Strategies for Amine Functionalization at the C-6 Position

The primary amine at the C-6 position is a versatile handle for derivatization. It can readily undergo a variety of classical amine reactions, allowing for the introduction of a wide range of functional groups and the construction of larger molecular assemblies. Common strategies include:

Acylation: The C-6 amino group can be acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This is a robust method for linking the quinoxaline core to other molecules. For instance, synthetic strategies have been developed where a quinoxaline amine is reacted with an activated carboxylic acid to form a final amide product. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many biologically active compounds.

Alkylation and Arylation: The amine can undergo N-alkylation or N-arylation reactions, such as the Buchwald-Hartwig amination, to form secondary or tertiary amines, further expanding the structural diversity of derivatives.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, respectively.

These transformations are fundamental in building hybrid molecules where the quinoxaline moiety is tethered to another pharmacophore via the C-6 nitrogen. mdpi.com

Transformations Involving the Chlorine Atom at the C-3 Position

The chlorine atom at the C-3 position is activated by the adjacent pyrazine nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions. This site is arguably the most versatile for derivatization.

Nucleophilic Aromatic Substitution (SNAr): The C-3 chlorine can be displaced by a wide array of nucleophiles.

N-Nucleophiles: Amines, anilines, and hydrazines react readily to yield 3-amino-substituted quinoxalines. thieme-connect.de The reaction of 2,3-dichloroquinoxalines with amines selectively produces 3-amino-2-chloroquinoxalines. thieme-connect.de

O-Nucleophiles: Alkoxides and phenoxides can displace the chlorine to form ethers. arabjchem.org

S-Nucleophiles: Thiolates react to form thioethers. thieme-connect.de

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are particularly powerful for forming C-C and C-N bonds at the C-3 position.

Sonogashira Coupling: This reaction couples the C-3 position with terminal alkynes, providing access to 3-alkynylquinoxalines. nih.govresearchgate.net It is a key step in the synthesis of various fused heterocyclic systems.

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl or heteroaryl groups.

Heck Coupling: This enables the introduction of alkenyl substituents.

Buchwald-Hartwig Amination: This provides an alternative and often milder method for forming C-N bonds compared to traditional SNAr.

The table below provides examples of these transformations on related chloroquinoxaline systems.

| Reaction Type | Reagents | Product Type | Reference |

| SNAr | Amines (e.g., piperidine) | 3-Aminoquinoxalines | thieme-connect.de |

| SNAr | Hydrazine | 3-Hydrazinoquinoxalines | thieme-connect.de |

| Sonogashira Coupling | Phenylacetylene, Pd catalyst | 3-(Phenylethynyl)quinoxalines | nih.gov |

| Sonogashira Coupling | Propargylamine, Pd/Cu catalyst | 3-Alkynylaminoquinoxalines | researchgate.net |

| Suzuki Coupling | Boronic acids, Pd catalyst | 3-Arylquinoxalines | nih.gov |

This table is interactive and can be sorted by column.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient for building molecular diversity. organic-chemistry.orgbeilstein-journals.org The 3-chloroquinoxaline scaffold is an excellent substrate for MCRs, leveraging the reactivity of the C-3 chlorine atom.

Several MCRs have been designed around 2-chloroquinoxalines. For example, a one-pot process involving a 3-substituted-2-chloroquinoxaline, a terminal alkyne, and a 1,3-dicarbonyl compound, catalyzed by palladium, yields functionalized 10H-pyrido[1,2-a]quinoxalin-10-ones. researchgate.net Another MCR involves the reaction of 3-substituted 2-chloroquinoxalines, propargyl alcohol, and a secondary amine to produce 1,4-disubstituted pyrrolo[1,2-a]quinoxalines. researchgate.net A copper-free Sonogashira coupling followed by heteroannulation in a one-pot process has been used to synthesize 1,3-oxazole-quinoxaline amine hybrids from benzoyl chlorides, prop-2-yn-1-amine, and 2-amino-substituted 3-chloroquinoxalines. researchgate.net

These methodologies demonstrate that this compound can serve as a key building block in MCRs to rapidly generate complex, fused heterocyclic systems.

| Reactants | Catalyst System | Product Scaffold | Reference |

| 3-Substituted-2-chloroquinoxaline, Terminal alkyne, 1,3-Dicarbonyl compound | Palladium | Pyrido[1,2-a]quinoxaline | researchgate.net |

| 3-Substituted-2-chloroquinoxaline, Propargyl alcohol, Secondary amine | Pd/Cu | Pyrrolo[1,2-a]quinoxaline | researchgate.net |

| 3-Chloroquinoxaline-2-amine, Benzoyl chloride, Prop-2-yn-1-amine | Pd(Ph₃P)₂Cl₂/TBTA | 1,3-Oxazole-quinoxaline hybrid | researchgate.net |

This table is interactive and can be sorted by column.

Synthesis of Hybrid Compounds Featuring this compound Moieties

A prominent strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity. This compound is an attractive scaffold for this approach due to its multiple functionalization points. Hybrid compounds are synthesized by covalently linking the quinoxaline core to another bioactive scaffold, such as an indole (B1671886), oxadiazole, or another heterocycle.

For example, novel indole-quinoxaline hybrids have been synthesized by reacting N-substituted (indol-2-yl)methanamines with 2,3-dichloroquinoxaline. arabjchem.org This strategy relies on the nucleophilic attack of the indole secondary amine onto the chloroquinoxaline. Another approach involves synthesizing oxadiazole-quinoxaline hybrids. This can be achieved by preparing a quinoxaline carbohydrazide, reacting it with a benzoyl chloride to form a hydrazide-hydrazone intermediate, and then cyclizing it in a dehydrating agent like POCl₃ to form the 1,3,4-oxadiazole (B1194373) ring linked to the quinoxaline core. mdpi.com

The linker connecting the two moieties is crucial and can be an amide, ester, triazole, or a simple alkyl chain, often formed by reacting the functional groups at the C-3 or C-6 positions.

| Quinoxaline Scaffold | Linked Scaffold | Linkage Type | Reference |

| Quinoxaline | Indole | Amine | arabjchem.org |

| Quinoxaline | 1,3,4-Oxadiazole | Direct C-C bond | mdpi.com |

| Quinoxaline | 1,3-Oxazole | Methylene | researchgate.net |

| Quinoxaline | m-Aminobenzoic acid | Amine/Amide | nih.gov |

This table is interactive and can be sorted by column.

Chemo- and Regioselective Functionalization of this compound

The presence of multiple reactive sites on this compound necessitates precise control over reaction conditions to achieve selective functionalization.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others.

C-6 Amine vs. C-3 Chlorine: The C-6 amino group can be selectively acylated or sulfonated under standard conditions without affecting the C-3 chlorine. Conversely, nucleophilic substitution at the C-3 position typically requires more forcing conditions (e.g., heat, strong base, or metal catalysis), which allows for a stepwise functionalization approach. One can first modify the amine, then perform a cross-coupling reaction at the C-3 position.

Regioselectivity pertains to controlling the position of a reaction on the aromatic backbone.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents would guide the position of any further electrophilic substitution (e.g., nitration, halogenation) on the benzene ring. The strong activating, ortho-para directing amino group at C-6 and the deactivating chloro and pyrazine groups would likely direct incoming electrophiles to the C-5 or C-7 positions.

Directed Metalation: A more precise method for regioselective C-H functionalization is directed ortho-metalation. Using potent bases like TMP-based reagents (e.g., TMPMgCl·LiCl), it is possible to selectively deprotonate a specific C-H bond, creating a nucleophilic center that can be trapped with various electrophiles. researchgate.netnih.gov For the this compound scaffold, this technique could potentially functionalize the C-5 or C-7 positions with high precision, bypassing the limitations of electrophilic substitution. nih.gov Studies on 6,7-dihalogenated quinoxaline 1,4-dioxides have shown that nucleophilic substitution occurs regioselectively at the C-6 position, highlighting the electronic influence of the quinoxaline core on positional reactivity. nih.gov

By carefully choosing reagents, catalysts, and reaction sequences, it is possible to selectively and sequentially modify each reactive site on the this compound molecule, enabling the rational design and synthesis of highly complex and functionally diverse derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloroquinoxalin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of unique proton and carbon atoms in the molecule. While specific experimental spectra for 3-Chloroquinoxalin-6-amine are not widely published, the expected chemical shifts can be predicted based on the known effects of substituents on the quinoxaline (B1680401) ring system.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons. The quinoxaline ring contains three protons (at positions 2, 5, and 7), and the benzene (B151609) ring moiety has three protons (at positions 5, 7, and 8). The amine group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The aromatic protons will likely appear in the range of 7.0-8.5 ppm, with their exact shifts and coupling patterns (doublets, doublets of doublets) determined by their position relative to the electron-withdrawing chlorine atom and the electron-donating amino group.

¹³C NMR: The carbon NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected for the aromatic carbons of the quinoxaline core, as the substitution pattern removes all symmetry. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl) and the resonance effects of the amino group. Carbons bonded to nitrogen (C2, C8a) and chlorine (C3) would be significantly deshielded. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be used to distinguish between CH and quaternary carbons. organicchemistrydata.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | — | ~150 |

| C3 | — | ~148 |

| C5 | ~7.8 (d) | ~128 |

| C6 | — | ~145 |

| C7 | ~7.2 (dd) | ~118 |

| C8 | ~7.6 (d) | ~130 |

| C8a | — | ~140 |

| C4a | — | ~138 |

| H at C5 | ~7.8 (d) | — |

| H at C7 | ~7.2 (dd) | — |

| H at C8 | ~7.6 (d) | — |

| H at C2 | ~8.5 (s) | — |

| NH₂ | ~5.0 (br s) | — |

Table populated based on general principles of NMR spectroscopy. organicchemistrydata.orgcaspre.ca

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the benzene ring portion (H5, H7, H8), confirming their connectivity and substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edulibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. columbia.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J couplings). youtube.comyoutube.com For instance, the proton at C5 would show a correlation to carbons C4a, C6, and C7, while the amine protons could show correlations to C5, C6, and C7. These long-range correlations are instrumental in connecting the different fragments of the molecule and confirming the positions of substituents on the quinoxaline ring. youtube.com

One-Dimensional NMR Techniques (¹H, ¹³C NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. nih.gov The nominal molecular weight of this compound is 179 g/mol .

Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined, which confirms the elemental composition. For C₈H₆ClN₃, the calculated monoisotopic mass is approximately 179.0249.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk

Electron impact (EI) ionization would likely cause fragmentation of the parent molecule. orgchemboulder.com Common fragmentation pathways for quinoxaline derivatives can include the loss of small, stable neutral molecules. Predicted fragmentation patterns for this compound include:

Loss of a chlorine radical (•Cl)

Loss of hydrogen cyanide (HCN) from the pyrazine (B50134) ring.

Fission of the pyrazine ring system.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺˙ | 179 | Molecular ion. Will appear as a 3:1 doublet with m/z 181. |

| [M-Cl]⁺ | 144 | Loss of a chlorine atom. |

| [M-HCN]⁺˙ | 152 | Loss of hydrogen cyanide from the pyrazine ring. |

| [M-Cl-HCN]⁺ | 117 | Subsequent loss of HCN after initial loss of chlorine. |

Table based on fundamental principles of mass spectrometry. chemguide.co.ukacdlabs.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comhoriba.com The resulting spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of bonds with a changing dipole moment. libretexts.org For this compound, the primary amine (N-H) stretching vibrations are expected to be prominent, appearing as two distinct sharp bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com Other key absorptions include the N-H bending vibration, C=N and C=C stretching vibrations of the quinoxaline ring, and the C-Cl stretching vibration in the fingerprint region. orgchemboulder.comuobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that detects vibrational modes involving a change in polarizability. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be highly effective for observing the C=C and C-C stretching modes within the aromatic ring system and the C-Cl bond. researchgate.net The combination of IR and Raman provides a more complete picture of the vibrational characteristics of the molecule. americanpharmaceuticalreview.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric N-H Stretch | Primary Amine | ~3450 - 3350 | IR |

| Symmetric N-H Stretch | Primary Amine | ~3350 - 3250 | IR |

| Aromatic C-H Stretch | Ar-H | ~3100 - 3000 | IR, Raman |

| N-H Bend (Scissoring) | Primary Amine | ~1650 - 1580 | IR |

| C=N Stretch | Quinoxaline Ring | ~1620 - 1550 | IR, Raman |

| Aromatic C=C Stretch | Aromatic Ring | ~1600 - 1450 (multiple bands) | IR, Raman |

| Aromatic C-N Stretch | Ar-N | ~1335 - 1250 | IR |

| C-Cl Stretch | Ar-Cl | ~850 - 650 | IR, Raman |

Table populated based on established group frequencies in vibrational spectroscopy. libretexts.orgorgchemboulder.comuobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. technologynetworks.com The quinoxaline ring is a strong chromophore, and its UV-Vis spectrum is expected to show multiple intense absorption bands.

The spectrum of this compound would likely exhibit characteristic absorptions arising from π→π* and n→π* electronic transitions within the conjugated aromatic system. researchgate.netmdpi.com The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoxaline, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The chlorine atom, also an auxochrome, would have a lesser effect. The analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or methanol (B129727), and measuring the absorbance as a function of wavelength, typically from 200 to 400 nm. scribd.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. utah.edu If a single crystal of this compound of sufficient quality can be grown, this method can provide definitive and highly accurate data on its molecular structure.

Computational Chemistry and Theoretical Investigations of 3 Chloroquinoxalin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 3-chloroquinoxalin-6-amine. These methods model the behavior of electrons in the molecule to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netekb.eganalis.com.my For a molecule like this compound, DFT calculations are typically employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. mdpi.comuctm.edu Methods such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. analis.com.mymdpi.comuctm.edu

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy. The resulting optimized structure represents the most probable geometry of the molecule in the gas phase. From this optimized geometry, various electronic properties can be calculated, including the distribution of electron density, dipole moment, and the energies of molecular orbitals. These calculations confirm the planarity of the quinoxaline (B1680401) ring system and determine the spatial orientation of the amine and chloro substituents. uctm.edu

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical) Note: This table presents typical bond lengths and angles expected from DFT calculations based on similar quinoxaline structures. Actual values may vary based on the specific level of theory and basis set used.

| Parameter | Bond/Angle | Expected Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| C-NH₂ | ~1.37 Å | |

| N=C (pyrazine ring) | ~1.32 Å | |

| C-C (benzene ring) | ~1.40 Å | |

| Bond Angle | C-N-C (pyrazine ring) | ~116° |

| Cl-C-N | ~115° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comnih.govaimspress.com The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. nih.gov Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) portion of the quinoxaline ring, while the LUMO is likely distributed over the electron-deficient pyrazine (B50134) ring, particularly the carbon atom bonded to the chlorine atom. This distribution predicts that the amine group is a likely site for electrophilic attack, while the pyrazine ring is susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters (Theoretical) Note: These values are illustrative and derived from general principles of similar aromatic amines and quinoxaline systems calculated by DFT.

| Parameter | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -6.2 to -5.8 |

| Energy of LUMO | ELUMO | -1.8 to -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 4.7 |

| Ionization Potential (I) | -EHOMO | 5.8 to 6.2 |

| Electron Affinity (A) | -ELUMO | 1.5 to 1.8 |

| Global Hardness (η) | (I-A)/2 | 2.0 to 2.35 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dereadthedocs.io The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. researchgate.netwolfram.com

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles. Blue colors represent regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential. wolfram.comresearchgate.net

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atoms of the pyrazine ring and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. These sites represent the most likely points for hydrogen bonding and electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons of the Lewis structure. uni-muenchen.dewisc.edu

NBO analysis is particularly useful for studying intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. researchgate.net By examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs, one can quantify the stability arising from electron delocalization. For this compound, NBO analysis would reveal the nature of the C-Cl, C-N, and other bonds. It would also quantify the delocalization of the lone pair electrons from the amine nitrogen and the ring nitrogens into antibonding orbitals within the aromatic system. This analysis helps to explain the molecule's electronic properties and reactivity patterns by providing insight into charge distribution and the strength of specific electronic interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to predict how this compound might behave in a dynamic environment, particularly in a biological context.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. inventi.in This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Quinoxaline derivatives have been investigated as inhibitors for various protein kinases, including Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). researchgate.net For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction within the active site of such a receptor. The simulation would place the this compound molecule in various positions and orientations within the receptor's binding pocket and calculate a "docking score" to estimate the strength of the interaction. inventi.in

Successful docking would identify key intermolecular interactions, such as hydrogen bonds between the amine group or quinoxaline nitrogens and amino acid residues (e.g., Cys-797) in the active site. researchgate.net The chloro-substituent could also engage in hydrophobic or halogen bonding interactions. These studies are crucial for the rational design of more potent and selective quinoxaline-based inhibitors. researchgate.netacs.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide detailed insights into the stability of a ligand-protein complex, conformational changes, and the intricate network of interactions that govern binding. nih.govmdpi.com

While specific MD simulation studies exclusively focused on this compound are not extensively documented in public literature, the methodology has been widely applied to the broader class of quinoxaline and quinoline (B57606) derivatives to evaluate their potential as inhibitors for various protein targets. These studies serve as a blueprint for how this compound could be investigated.

For instance, MD simulations have been employed to assess the stability of quinoxaline derivatives within the binding sites of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.govnih.govresearchgate.net In such studies, a docked complex of the ligand (a quinoxaline derivative) and the protein (AChE) is subjected to a simulation that mimics physiological conditions. Key analyses performed during these simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein and ligand to assess the structural stability of the complex throughout the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues in the protein upon ligand binding. It can highlight which parts of the protein interact most significantly with the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein residues are monitored, as these are critical for binding affinity and specificity. Studies on quinoline derivatives as protease inhibitors for SARS-CoV-2 have shown that stable hydrogen bonds with key residues like Glu166 and Gln189 are crucial for strong interaction. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. For quinoline derivatives targeting acetylcholinesterase, these calculations have been instrumental in identifying promising candidates. nih.gov

MD simulations on novel 2-piperazinyl quinoxaline derivatives have also been used to confirm their stable binding within the catalytic cavity of targets like the c-Kit tyrosine kinase receptor, a protein implicated in cancer. rsc.org These computational experiments validate the docking poses and provide a dynamic view of the interactions, confirming the potential of the quinoxaline scaffold as a basis for potent inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For the quinoxaline scaffold, QSAR studies have been successfully applied to develop models for various biological activities, including anti-tubercular and anticancer effects. nih.govbiointerfaceresearch.com The general workflow for a QSAR study on a series of compounds including this compound would involve:

Data Set Collection: A series of quinoxaline analogs with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target would be compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Related to the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Variable Selection and Model Building: Statistical methods are used to select the most relevant descriptors that correlate with biological activity. Techniques like Genetic Algorithms (GA) and Simulated Annealing (SA) combined with Partial Least Squares (PLS) regression are often employed to build robust and predictive models. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A 2D-QSAR study on quinoxaline derivatives for anti-tubercular activity identified key topological and electrostatic descriptors as being important for the compounds' efficacy. nih.gov Similarly, a QSAR study on 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives as human A3 adenosine (B11128) receptor antagonists revealed that electronic effects of substituents significantly influence binding affinity. tandfonline.com These studies demonstrate that QSAR can effectively guide the modification of the quinoxaline scaffold, such as substitutions on the amine or chloro positions of this compound, to enhance a desired biological activity.

In Silico Assessment of this compound in Specific Biological Contexts

In silico assessment involves using computational tools to predict the biological activity and pharmacokinetic properties of a molecule in various contexts. The quinoxaline scaffold has been extensively evaluated in silico for a range of therapeutic applications, providing a strong basis for assessing the potential of this compound.

Anticancer Activity: The quinoxaline nucleus is a well-established scaffold for designing anticancer agents, often targeting protein kinases. ekb.egresearchgate.net Molecular docking studies have investigated quinoxaline derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. ekb.egrsc.org These studies predict the binding modes and affinities of the compounds within the ATP-binding site of the kinase. For example, some quinoxaline compounds have shown predicted binding affinities against VEGFR-2 as low as -17.11 kcal/mol. ekb.eg Other in silico studies have explored quinoxaline-based compounds as inhibitors of Histone Deacetylases (HDACs) and Epidermal Growth Factor Receptor (EGFR), both significant targets in oncology. researchgate.netfrontiersin.org

Acetylcholinesterase Inhibition: As mentioned, the quinoxaline scaffold is a promising starting point for developing acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. mdpi.cominnovareacademics.in In silico studies, including molecular docking, have shown that quinoxaline derivatives can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual-binding capability is a highly sought-after feature for next-generation Alzheimer's therapeutics.

ADMET Prediction: A crucial part of in silico assessment is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. frontiersin.orgmdpi.com These predictions help to identify potential liabilities early in the drug discovery process. For various quinoxaline derivatives, ADMET properties have been calculated using software like ADMET Predictor® and Discovery Studio. rsc.orgfrontiersin.orgmdpi.com These studies predict parameters such as aqueous solubility, blood-brain barrier (BBB) penetration, bioavailability, and potential for carcinogenicity. rsc.orgfrontiersin.org

Below are interactive tables summarizing typical in silico data found for quinoxaline derivatives, which could be extrapolated to guide the development of this compound.

Table 1: Predicted ADMET Properties for Representative Quinoxaline Derivatives

This table presents predicted pharmacokinetic and toxicity data for a set of hypothetical quinoxaline derivatives, illustrating the type of information generated in in silico assessments.

| Compound | Predicted BBB Penetration | Predicted Aqueous Solubility Level | Predicted Bioavailability (%) | Predicted Carcinogenicity (Rodent) |

| Derivative A | High | Low | 35.48 | Non-carcinogen |

| Derivative B | Very High | Low | 32.69 | Non-carcinogen |

| Derivative C | Low | Very Low | 82.71 | Carcinogen |

| Derivative D | Medium | Low | 12.56 | Non-carcinogen |

Data is representative based on findings for various quinoxaline derivatives. frontiersin.orgmdpi.com

Table 2: In Silico and In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

This table shows a combination of predicted binding energies from molecular docking and experimentally determined cytotoxic activities (IC₅₀) against cancer cell lines for representative quinoxaline compounds.

| Compound | Target | Predicted Binding Energy (kcal/mol) | Cell Line | IC₅₀ (µM) |

| Quinoxaline I | VEGFR-2 | -17.11 | - | - |

| Quinoxaline II | HDAC4 | -8.5 | HepG-2 | 5.56 |

| Quinoxaline III | EGFR | -9.2 | MCF-7 | 1.20 |

| Quinoxaline IV | Topoisomerase IIβ | - | SK-N-SH | 2.49 |

Data is compiled from multiple studies on different quinoxaline series. ekb.egresearchgate.netfrontiersin.orgnih.gov

Advanced Reactivity Studies of 3 Chloroquinoxalin 6 Amine

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C3-position of the quinoxaline (B1680401) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine (B50134) ring. byjus.commasterorganicchemistry.comlibretexts.org This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, providing a straightforward route to a wide array of 3-substituted-6-aminoquinoxaline derivatives. arabjchem.orgarabjchem.org While the amine group at the 6-position is electron-donating, the inherent electrophilicity of the C3-position remains significant for these transformations.

The general mechanism for these reactions proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of reaction can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Reactions with N-Nucleophiles: Displacement of the chlorine atom by nitrogen-based nucleophiles is a common and well-documented transformation for chloroquinoxalines. arabjchem.org Reactions with primary and secondary amines (both aliphatic and aromatic) lead to the formation of the corresponding 3-amino-substituted quinoxalines. For instance, reactions with anilines can be facilitated by the addition of a Lewis acid like aluminum chloride (AlCl₃). arabjchem.orgarabjchem.orgwiserpub.com Ammonia (B1221849) can also be used to introduce a primary amino group at the 3-position. arabjchem.org

Reactions with O-Nucleophiles: Oxygen nucleophiles, such as alkoxides and phenoxides, readily displace the chlorine atom to form 3-alkoxy- and 3-aryloxy-quinoxalin-6-amine derivatives, respectively. arabjchem.orgarabjchem.org These reactions are typically carried out in the presence of a base to generate the corresponding nucleophilic alkoxide or phenoxide ion.

Reactions with S-Nucleophiles: Sulfur-based nucleophiles, like thiols and thiophenols, are also effective in displacing the chlorine atom, leading to the synthesis of 3-(thioether)-substituted quinoxalines. Bioorthogonal ligation and cleavage methods have been developed using the reaction of chloroquinoxalines with ortho-dithiophenols, which proceeds via a double nucleophilic substitution to form a tetracyclic dithiino[2,3-b]quinoxaline. nih.gov

| Nucleophile Type | Example Nucleophile | Reaction Conditions | Product Type |

| N-Nucleophile | Anilines | AlCl₃, heat | 3-(Arylamino)quinoxalin-6-amine |

| Alkylamines | Base, solvent (e.g., DMF) | 3-(Alkylamino)quinoxalin-6-amine | |

| Ammonia | Ethanolic solution, pressure | 3,6-Diaminoquinoxaline | |

| O-Nucleophile | Alkoxides (R-O⁻) | Alcohol, base | 3-Alkoxyquinoxalin-6-amine |

| Phenoxides (Ar-O⁻) | Phenol, base | 3-Aryloxyquinoxalin-6-amine | |

| S-Nucleophile | Thiols (R-SH) | Base, solvent | 3-(Alkylthio)quinoxalin-6-amine |

| ortho-Dithiophenols | Buffer | Benzo researchgate.netnih.govarabjchem.orgfigshare.comdithiino[2,3-b]quinoxalin-6-amine |

Reactions Involving the Amine Functionality

The exocyclic amine group at the C6-position behaves as a typical aromatic amine and can undergo a variety of functionalization reactions, such as acylation and alkylation. sapub.org These transformations allow for the introduction of diverse substituents onto the benzene (B151609) portion of the quinoxaline core, further expanding the molecular diversity accessible from this starting material.

Acylation: The amine group can be readily acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction forms the corresponding N-(3-chloroquinoxalin-6-yl)amide. This transformation is useful for introducing carbonyl-containing moieties and for modulating the electronic properties of the quinoxaline system.

Alkylation: N-alkylation of the 6-amino group can be achieved using alkyl halides. rsc.org For example, propargyl bromide has been used as an efficient alkylating agent for N-alkylation of related aryl amides. wiserpub.com These reactions typically require a base to deprotonate the amine, increasing its nucleophilicity.

Diazotization: As with many primary aromatic amines, the 6-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. sapub.org The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

Cyclization and Annulation Reactions to Form Fused-Ring Systems

The dual functionality of 3-chloroquinoxalin-6-amine makes it an excellent substrate for the synthesis of complex, fused-ring heterocyclic systems. beilstein-journals.orgchim.itrsc.org These reactions often involve an initial reaction at one site (e.g., SNAr at C3) followed by an intramolecular cyclization involving the other functional group (or a derivative thereof).

One prominent example is the synthesis of pyrrolo[2,3-b]quinoxalines. arabjchem.orgthieme-connect.com This can be achieved by first reacting this compound with a species that introduces a side chain capable of cyclizing. For instance, a Sonogashira coupling followed by an intramolecular attack of a nitrogen nucleophile onto the alkyne can lead to the formation of the fused pyrrole (B145914) ring. thieme-connect.com

Similarly, reactions with bifunctional nucleophiles can lead directly to fused systems. For example, reaction with a molecule containing both an amine and another nucleophilic group (e.g., -OH, -SH) can result in an initial SNAr reaction followed by a subsequent intramolecular condensation to form a new heterocyclic ring fused to the quinoxaline core. arabjchem.org Annulation reactions, where a new ring is formed in a single synthetic operation, are also a key strategy. For instance, reacting this compound with reagents that can engage both the chloro and a nitrogen on the pyrazine ring, or the external amine group, can lead to tri- and tetracyclic structures. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

The chlorine atom at the C3-position serves as an effective handle for various palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents that are not accessible via classical nucleophilic substitution.

Sonogashira Coupling: This reaction is one of the most widely used transformations for chloroquinoxalines, coupling the C3-position with terminal alkynes. researchgate.netfigshare.comthieme-connect.comthieme-connect.com The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) in the presence of a copper(I) co-catalyst (e.g., CuI) and a base. thieme-connect.comthieme-connect.com Copper-free Sonogashira protocols have also been developed. researchgate.netfigshare.comresearchgate.net This reaction provides a direct route to 3-alkynyl-6-aminoquinoxalines, which are themselves versatile intermediates for further transformations, such as cyclizations. thieme-connect.comresearchgate.net

Heck Coupling: The Heck reaction allows for the coupling of the C3-position with alkenes. This transformation, catalyzed by a palladium complex, results in the formation of 3-alkenyl-6-aminoquinoxalines. Like other cross-coupling reactions, it offers a powerful method for C-C bond formation. nih.govresearchgate.net

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of the chloroquinoxaline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly effective for forming C-C bonds and introducing aryl or vinyl substituents at the C3-position. nih.govresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base | 3-Alkynyl-6-aminoquinoxaline |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | 3-Alkenyl-6-aminoquinoxaline |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base | 3-Aryl/Vinyl-6-aminoquinoxaline |

Photoinduced Processes and Radical Intermediates

The reactivity of this compound can also be explored under photochemical conditions. The irradiation of aryl halides with UV or visible light can induce homolytic cleavage of the carbon-halogen bond, generating an aryl radical intermediate. acs.orgrsc.org In the case of this compound, this would lead to the formation of a 6-aminoquinoxalin-3-yl radical.

This highly reactive radical intermediate can then participate in a variety of subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of 6-aminoquinoxaline.

Reaction with Radical Scavengers: It can be trapped by radical scavengers or other radical species in the reaction mixture.

Addition to π-Systems: The aryl radical can add to alkenes or alkynes, initiating a radical chain reaction or leading to addition products.

Recent advancements in photoredox catalysis have enabled a range of transformations that proceed via radical intermediates under mild, visible-light irradiation. acs.orgresearchgate.net For example, photoredox-catalyzed methods have been developed for the chlorination of quinoxalin-2(1H)-ones. researchgate.net While specific photoinduced studies on this compound are not extensively documented, the general principles of aryl halide photochemistry suggest that such pathways are feasible and could provide alternative, metal-free routes to functionalized quinoxalines. rsc.org

Reaction Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Nucleophilic Aromatic Substitution (SNAr): The mechanism is generally accepted to be a two-step addition-elimination process. libretexts.org The first step, the nucleophilic attack on the C3 carbon to form the tetrahedral Meisenheimer intermediate, is typically the rate-determining step. The stability of this anionic intermediate is key; it is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. Kinetic studies on related systems have measured the second-order rate constants for these transformations, confirming the bimolecular nature of the rate-determining step. nih.gov

Palladium-Catalyzed Coupling: The mechanisms of these reactions proceed through a well-established catalytic cycle involving three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the quinoxaline, forming a Pd(II) intermediate.

Transmetalation (for Suzuki) or Carbopalladation/β-Hydride Elimination (for Heck): The second reactant (e.g., organoboron compound or alkyne/alkene) is incorporated.

Reductive Elimination: The final C-C bond is formed, releasing the coupled product and regenerating the active Pd(0) catalyst. nih.govresearchgate.net

Mechanistic investigations, including computational studies like Density Functional Theory (DFT), have been employed to elucidate the reaction pathways and transition states for reactions of related quinoxaline systems. researchgate.net For example, DFT studies on the annulation reaction of anilines with trichloronitroethylene to form quinoxalinone-N-oxides have helped to identify the most plausible reaction pathways from several proposed mechanisms. researchgate.net Such studies provide deep insight into the energetics of the reaction and the roles of catalysts and substituents.

Biological Activity and Mechanistic Insights of 3 Chloroquinoxalin 6 Amine and Its Derivatives

Biological Activity Screening and Evaluation

The diverse pharmacological effects of quinoxaline (B1680401) derivatives stem from their versatile chemical nature, which allows for extensive functionalization. rsc.org This has led to the development of numerous derivatives with potent biological profiles, which have been evaluated through a variety of screening methods.

Derivatives of the quinoxaline scaffold have demonstrated significant anti-proliferative effects against a range of human cancer cell lines. Studies have reported the efficacy of various quinoxaline compounds as DNA intercalators and inhibitors of Topoisomerase II, leading to cytotoxic activity against HePG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines. mdpi.compreprints.org

For instance, a series of novel quinoxaline derivatives were synthesized and evaluated for their in-vitro anti-cancer activity against HCT116, HepG2, and MCF-7 cell lines. nih.gov Among the tested compounds, certain derivatives exhibited promising activity. Specifically, compound VIIIc showed the highest potency against HCT116 and MCF-7 cell lines, while compound VIIIa was most effective against the HepG2 cell line. nih.gov Further investigation revealed that compound VIIIc could induce cell cycle arrest at the G2/M phase in HCT116 cells, highlighting its potential as a lead compound for anticancer drug development. nih.gov

Another study focused on quinoxaline-based urea (B33335) and thiourea (B124793) derivatives also reported notable anti-proliferative activity. nih.gov The results, summarized in the table below, indicate the IC₅₀ values of the most active compounds against the three cell lines.

| Compound | HCT116 | HepG2 | MCF-7 |

| VIIIa | >50 µM | 9.8 µM | >50 µM |

| VIIIc | 2.5 µM | >50 µM | 9 µM |

| Doxorubicin (B1662922) (Reference) | 4.4 µM | 5.2 µM | 6.8 µM |

| Data sourced from a study on quinoxaline derivatives as anticancer agents. nih.gov |

Additionally, certain 3-phenoxymethyl-quinoxalin-2-ones and 2-benzyloxy-3-phenoxymethyl-7-trifluoromethylquinoxalines have been shown to potentiate the anti-proliferative activity of established anticancer drugs like doxorubicin and vincristine (B1662923) in multi-drug resistant cell lines. benthamdirect.com Other research has explored isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives, which displayed activity against leukemia and MCF7 breast cancer cell lines in the 3- to 18-µM concentration range. tandfonline.com

Quinoxaline derivatives are recognized for their significant antimicrobial properties. The core quinoxaline structure is a component of several antibiotics, including echinomycin (B1671085) and levomycin, which are active against Gram-positive bacteria. jst.go.jpjchps.com

Research has demonstrated that the introduction of specific substituents onto the quinoxaline ring system can lead to potent antibacterial and antifungal agents. For example, a series of quinoxaline derivatives were designed and synthesized to act as antimicrobial agents against plant pathogenic bacteria and fungi. rsc.org In this study, compound 5k showed good antibacterial activity against Acidovorax citrulli, while compounds 5j and 5t exhibited potent activity against the fungus Rhizoctonia solani (rice sheath blight), with EC₅₀ values superior to the commercial fungicide azoxystrobin. rsc.org

| Compound | Antibacterial Activity vs. Acidovorax citrulli (Ac) | Antifungal Activity vs. Rhizoctonia solani (RS) |

| 5j | - | EC₅₀ = 8.54 µg/mL |

| 5k | Good | - |

| 5t | - | EC₅₀ = 12.01 µg/mL |

| Azoxystrobin (Reference) | - | EC₅₀ = 26.17 µg/mL |

| Data sourced from a study on novel antibacterial and antifungal quinoxaline derivatives. rsc.org |

Other studies have shown that symmetrically 2,3-disubstituted quinoxalines display significant antibacterial activity, while other derivatives show considerable antifungal effects. mdpi.com The nature of the substituent plays a crucial role; for instance, compounds with a trifluoromethyl group showed high effectiveness against Gram-positive bacteria, whereas the introduction of various electron-releasing or -withdrawing groups resulted in a broad antifungal spectrum. jst.go.jp Derivatives containing a piperazine (B1678402) moiety have also been screened, with some showing promising activity against P. aeruginosa and moderate antifungal effects. ijpsr.com

The quinoxaline scaffold is a key area of research in the development of new antimalarial agents, particularly due to the rising resistance of Plasmodium falciparum to existing drugs. mdpi.comresearchgate.net Quinoxaline 1,4-di-N-oxide derivatives, in particular, have shown superior antimalarial activity compared to their reduced quinoxaline analogs. sbq.org.br

Structure-activity relationship studies have highlighted the importance of specific chemical features for antiplasmodial activity. For example, the presence of an enone moiety linked to the quinoxaline ring has been shown to be crucial. mdpi.comresearchgate.net In one study, compounds 1a and 2a were the most active against P. falciparum strains. mdpi.comresearchgate.net Another study identified 6-chloro-2-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-3-carbonitrile 1,4-di-N-oxide as a highly potent derivative with an IC₅₀ value of 0.05 µM. sbq.org.br

The development of pyrido[1,2-a]quinoxalines has also yielded promising results. A series of N-alkyl dihydro pyrido quinoxaline derivatives were evaluated against both chloroquine-sensitive (3D7) and resistant (Dd2) strains of P. falciparum. doi.org Several of these compounds were more potent than the structural analog ciprofloxacin, with compound 5h being the most potent in the series. doi.org

| Compound | IC₅₀ vs. P. falciparum (3D7 strain) | IC₅₀ vs. P. falciparum (Dd2 strain) |

| 5h | 3.92 µM | 3.92 µM |

| Ciprofloxacin (Reference) | >20 µM | >20 µM |

| Data sourced from a study on pyrido quinoxalines as antimalarial agents. doi.org |

Quinoxaline derivatives have emerged as a significant class of compounds with a broad range of antiviral activities, including against respiratory pathogens. nih.govrsc.org The scaffold's versatility allows for the design of agents targeting various viral components and processes. rsc.org

A notable example of a quinoxaline-based antiviral agent is S-2720 , which has been identified as a potent inhibitor of HIV-1 reverse transcriptase. researchgate.net Furthermore, novel indolo[2,3-b]quinoxaline derivatives have demonstrated excellent antiviral effects against several herpesviruses, including human cytomegalovirus (CMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV). acs.org These compounds are believed to exert their antiviral action by binding strongly to DNA in an intercalative mode, showing a preference for AT-rich regions, which is a characteristic of some viral genomes. acs.org

The biological activity of quinoxaline derivatives is often linked to their ability to inhibit specific enzymes involved in disease pathology.

Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a promising class of anticancer agents, and several quinoxaline derivatives have been developed for this purpose. frontiersin.orgnih.gov A series of novel quinoxaline-based HDAC inhibitors were designed to target hepatocellular carcinoma. frontiersin.orgresearchgate.net The synthesized compounds were evaluated for their inhibitory activity against HDAC1, HDAC4, and HDAC6 subtypes. frontiersin.org Compound 6c emerged as a particularly potent inhibitor, with IC₅₀ values comparable to the reference drug SAHA (suberoylanilide hydroxamic acid). frontiersin.orgnih.gov

| Compound | HDAC1 IC₅₀ | HDAC4 IC₅₀ | HDAC6 IC₅₀ |

| 6c | 1.76 µM | 1.39 µM | 3.46 µM |

| SAHA (Reference) | 0.86 µM | 0.97 µM | 0.93 µM |

| Data sourced from a study on quinoxaline derivatives as HDAC inhibitors. frontiersin.orgnih.gov |

Another study developed 3-(benzazol-2-yl)quinoxaline derivatives as HDAC inhibitors. Compound 10c from this series showed potent cytotoxicity against HCT-116 cells (IC₅₀ of 0.91 µM), which was superior to the reference drug Vorinostat (IC₅₀ of 5.66 µM). nih.gov This compound was found to up-regulate the acetylation of H3 and α-tubulin, confirming its HDAC inhibitory action. nih.gov

Alpha-amylase Inhibition: Derivatives of quinoxaline have also been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that are key targets for managing type II diabetes. tandfonline.comtandfonline.com A variety of 2-aryl quinoxaline derivatives were synthesized and evaluated for their inhibitory potential against these enzymes. nih.govexlibrisgroup.com Several synthetic derivatives showed enhanced inhibitory potential at nanomolar concentrations. nih.gov For example, compound 14 was identified as a superior inhibitor of both α-amylase and α-glucosidase compared to standard inhibitors. nih.gov

| Compound | α-Amylase IC₅₀ | α-Glucosidase IC₅₀ |

| 14 | 294.35 nM | 198.21 nM |

| Data sourced from a study on 2-aryl quinoxaline derivatives as enzyme inhibitors. nih.gov |

Quinoxaline-based structures have been instrumental in the design of selective antagonists for adenosine (B11128) receptors, particularly the human A₃ subtype. acs.orgebi.ac.uk The 1,2,4-triazolo[1,5-a]quinoxaline scaffold has proven to be a versatile tool for developing such antagonists. acs.orgebi.ac.uk

In one study, a series of 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives were designed and evaluated. acs.org Among them, 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one (8) was identified as one of the most potent and selective human A₃ adenosine receptor antagonists reported at the time. acs.orgebi.ac.uk This compound was inactive at hA₁ and hA₂A receptors, thus possessing high selectivity. acs.org Quantitative structure-activity relationship (QSAR) studies on 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives have further guided the design of potent A₃ antagonists, indicating that electronic effects of substituents play a key role in receptor binding. tandfonline.comtandfonline.com

| Compound | hA₃ Ki (nM) | hA₁ Ki (nM) | hA₂A Ki (nM) |

| 8 | 0.44 | >10000 | >10000 |

| Data sourced from a study on 1,2,4-triazolo[1,5-a]quinoxaline derivatives as adenosine receptor antagonists. acs.org |

Enzyme Inhibition Studies (e.g., Histone Deacetylase (HDAC) Inhibition, Alpha-amylase Inhibition)

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoxaline derivatives, modifications to the core structure significantly influence their potency and selectivity.

A study on N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide derivatives revealed that the nature and position of substituents on the quinoxaline ring and the phenyl ring are critical for anticancer activity. Notably, a chloro-substitution at the 3-position of the quinoxaline ring, as seen in compound XVa , resulted in marked anticancer activity against the HCT116 human colon cancer cell line with an IC50 value of 4.4 µM. mdpi.com In contrast, derivatives with a methyl group at the 3-position showed varied activity, and unsubstituted quinoxalin-2-yl-amino derivatives were inactive. mdpi.com This highlights the importance of the chloro substituent at the 3-position for cytotoxic effects.

Further SAR analysis of other quinoxaline series has shown that:

An NH-CO linker at the second position of the quinoxaline nucleus can enhance activity, while aliphatic linkers tend to decrease it. mdpi.com

Electron-releasing groups like CH3 and OCH3 on the phenyl ring can decrease activity. mdpi.com

Conversely, in another series, electron-releasing groups (OCH3) at various positions were found to be essential for activity, with substitution by electron-withdrawing groups (F) or other electron-releasing groups (CH3, C2H5) diminishing the activity. mdpi.com

These findings underscore the complex interplay of electronic and steric factors in determining the biological effects of quinoxaline derivatives.

Table 1: Anticancer Activity of Selected 3-Chloroquinoxalin-2-ylamino Derivatives

| Compound | Substituent on Phenyl Ring | Cell Line | IC50 (µM) |

|---|---|---|---|

| XVa | Unsubstituted | HCT116 | 4.4 mdpi.com |

| XVb | 4-Chloro | HCT116 | - |

| XVc | 4-Methoxy | HCT116 | - |

Note: IC50 values for XVb and XVc against HCT116 were not specified as markedly active in the provided source. This table is interactive and can be sorted by column.

Mechanistic Investigations of Biological Action

Understanding the mechanisms through which 3-chloroquinoxalin-6-amine and its derivatives exert their biological effects is fundamental for their development as therapeutic agents. Research has delved into their interactions with DNA, their ability to induce programmed cell death (apoptosis), their influence on the cell cycle, and the identification of their specific molecular targets.

Quinoxaline antibiotics are known to bind to DNA, which is a primary mechanism of their biological activity. asm.orgresearchgate.net This interaction often occurs through intercalation, where the planar quinoxaline ring inserts itself between the base pairs of the DNA double helix. researchgate.net Some derivatives can also bind to the minor groove of DNA. researchgate.net